Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Methyl 6-oxo-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation using Ru (II) catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques, ensuring high yield and purity. The double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate is a key step in the industrial preparation, allowing for the production of significant quantities .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications like boceprevir and pf-07321332.
3-Oxa-6-azabicyclo[3.1.1]heptane: Important in medicinal chemistry as a morpholine isostere.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
Uniqueness: Methyl 6-oxo-3-azabicyclo[311]heptane-3-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Biological Activity
Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound characterized by its unique structural framework, which includes a six-membered ring fused to a five-membered nitrogen-containing ring. The molecular formula of this compound is C11H13NO3 with a molecular weight of approximately 211.26 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound includes a carboxylate functional group and an oxo group, which contribute to its chemical reactivity and potential biological activity. Its solubility in various solvents makes it suitable for synthetic applications and biological studies .
Table 1: Structural Features of Related Compounds
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane | 1486519-88-3 | Bicyclic structure with oxo group | Potentially different biological activity |
tert-butyl 6-hydroxymethyl-3-azabicyclo[3.1.1]heptane | Not available | Hydroxymethyl substitution | Enhanced solubility and reactivity |
tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1]heptane | Not available | Hydroxymethyl group addition | Different pharmacological profiles |
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme interactions and potential therapeutic effects.
Enzyme Interactions
Initial studies have focused on the interactions of this compound with enzymes, particularly microbial lipases, which are known for their role in catalyzing reactions involving esters and other substrates. The compound's structure may allow it to act as an acyl donor in enzymatic reactions, potentially enhancing the efficiency of lipase-catalyzed processes .
Case Studies
A review of literature reveals several studies exploring the biological implications of similar compounds:
- Microbial Lipase Activity : Research has shown that compounds similar to methyl 6-oxo-3-azabicyclo[3.1.1]heptane can enhance the catalytic activity of microbial lipases, leading to more efficient biocatalytic processes .
- Pharmacological Profiles : Comparative studies suggest that variations in the structural features of bicyclic compounds can lead to distinct pharmacological profiles, indicating that methyl 6-oxo-3-azabicyclo[3.1.1]heptane may possess unique therapeutic benefits .
Properties
IUPAC Name |
methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)9-3-5-2-6(4-9)7(5)10/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOGGGPHYPIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CC(C1)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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